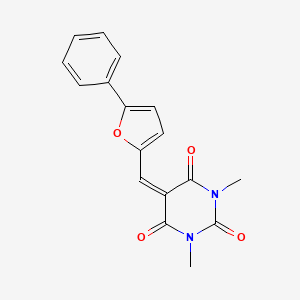

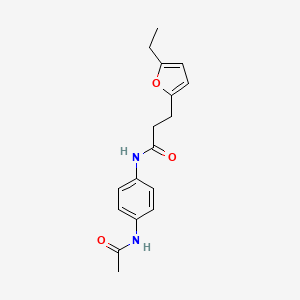

![molecular formula C13H12N4OS B2605943 N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide CAS No. 882220-22-6](/img/structure/B2605943.png)

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives have been synthesized worldwide for a wide variety of applications . They have been extensively investigated and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives were synthesized using a simple and effective conventional technique .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For example, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .科学的研究の応用

Anti-Tubercular Activity

Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds. These molecules exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. The newly synthesized benzothiazole derivatives demonstrate better inhibition potency compared to standard reference drugs . Researchers have achieved the synthesis of these derivatives through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions. Additionally, studies explore the structure-activity relationships and molecular docking of selected compounds against the target DprE1, aiming to identify potent inhibitors with enhanced anti-tubercular activity.

Antimicrobial Properties

Certain acetamide-linked benzothiazole derivatives exhibit potent antimicrobial activity. For instance, compound 4, possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, shows remarkable inhibitory activity (MIC = 1.4 µM) comparable to the standard drug vancomycin . These findings highlight the potential of benzothiazole-based compounds as antimicrobial agents.

Photophysical Properties

Researchers have synthesized three distinct hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides by refluxing benzothiazoles with acetic acid. The nature of these assemblies depends on the substituent in the benzothiazole moiety. Understanding the photophysical properties of these compounds contributes to their potential applications in materials science and optoelectronics .

Bioactive Hybrid Analogues

Novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides have been synthesized. These derivatives show promise as bioactive hybrid analogues. Their synthesis involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. Further exploration of their biological activities and potential therapeutic applications is warranted .

将来の方向性

The future directions for “N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include in-depth studies on their in vitro and in vivo activity, mechanism of resistance of anti-TB drugs, and structure-activity relationships .

特性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-8-7-12(14-9(2)18)17(16-8)13-15-10-5-3-4-6-11(10)19-13/h3-7H,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVOSIFHEZWYMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

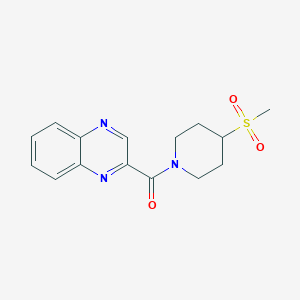

![3-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)pyridine](/img/structure/B2605863.png)

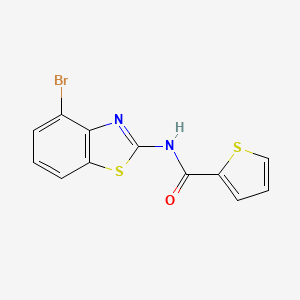

![2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2605873.png)

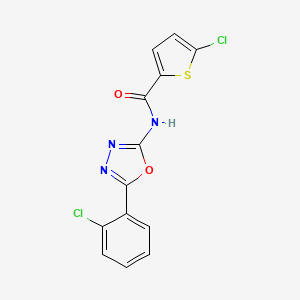

![2-Chloro-N-(2-methylprop-2-enyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propanamide](/img/structure/B2605876.png)

![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2605879.png)

![1-(4-fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2605881.png)

![9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2605882.png)